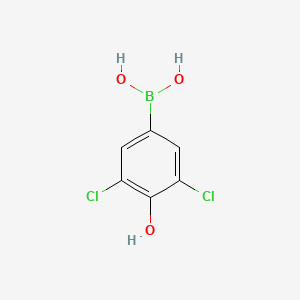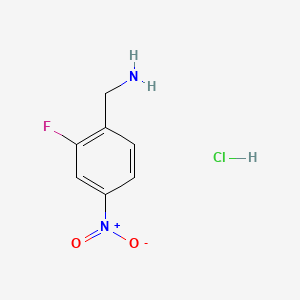
Ácido (3,5-dicloro-4-hidroxifenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H5BCl2O3 and a molecular weight of 206.82 . It is used as a building block in organic synthesis . It is also an intermediate for the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of “(3,5-Dichloro-4-hydroxyphenyl)boronic acid” consists of a phenyl ring substituted with two chlorine atoms, a boronic acid group, and a hydroxy group .Chemical Reactions Analysis
“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also undergo trifluoromethylation .Physical And Chemical Properties Analysis
“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 369.9±52.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Síntesis orgánica
“Ácido (3,5-dicloro-4-hidroxifenil)borónico” es un valioso bloque de construcción en la síntesis orgánica . A menudo se utiliza en la funcionalización de la desboronación de ésteres borónicos alquílicos .
Protodesboronación
La protodesboronación de ésteres borónicos de pinacol es una aplicación significativa del “(3,5-dicloro-4-hidroxifenil)borónico”. Este proceso se utiliza en la hidrometilación formal anti-Markovnikov de alquenos .
Hidrometilación de alquenos
“this compound” se utiliza en la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa pero desconocida . Esta secuencia de hidrometilación se aplicó a (−)-Δ8-THC protegido con metoxi y colesterol .
Síntesis total
La protodesboronación de “(3,5-dicloro-4-hidroxifenil)borónico” se utilizó en la síntesis total formal de δ-®-coniceína e indolizidina 209B .
Acoplamiento de Suzuki-Miyaura
“this compound” se puede utilizar en reacciones de acoplamiento de Suzuki-Miyaura . Esta reacción es excepcionalmente suave y tolerante a grupos funcionales .
Acoplamiento de Stille
Otra aplicación del “(3,5-dicloro-4-hidroxifenil)borónico” es en reacciones de acoplamiento de Stille
Safety and Hazards
“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is classified as a warning substance . It may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .
Mecanismo De Acción
Target of Action
The primary target of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3,5-Dichloro-4-hydroxyphenyl)boronic acid a valuable reagent in these processes .
Action Environment
The action of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the specific conditions of the SM cross-coupling reaction . The compound is generally environmentally benign , suggesting that it has good stability under various conditions.
Análisis Bioquímico
Biochemical Properties
(3,5-Dichloro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It has been used in the synthesis of BODIPY dyes, which are functional and modular fluorescent tools . The compound’s receptor-like ability allows it to interact with various biomolecules .
Molecular Mechanism
It has been used in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and do not degrade easily .
Metabolic Pathways
Boronic acids are known to be involved in Suzuki-Miyaura coupling and Stille coupling reactions .
Propiedades
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWASSWLQMNNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)


![Triazole-[13C2,15N2]](/img/structure/B591557.png)


![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)





